molecular formula C8H6BrF3O B2631375 3-(Bromomethyl)-5-(trifluoromethyl)phenol CAS No. 1261761-17-4

3-(Bromomethyl)-5-(trifluoromethyl)phenol

Cat. No.: B2631375
CAS No.: 1261761-17-4
M. Wt: 255.034
InChI Key: DRSLBTMSQZATMU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)phenol typically involves the bromination of 5-(trifluoromethyl)phenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction reactions.

Major Products Formed

    Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: Products include difluoromethyl and monofluoromethyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-5-(trifluoromethyl)phenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals and polymers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)phenol involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The phenol group can participate in hydrogen bonding and other interactions with biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)phenol: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution reactions.

    3-(Chloromethyl)-5-(trifluoromethyl)phenol: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

Uniqueness

3-(Bromomethyl)-5-(trifluoromethyl)phenol is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLBTMSQZATMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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